Non-Leaving Group Substitution (MeO vs. PhO) Yields Kinetic Parity in Phenolysis
Direct comparative kinetic analysis reveals that replacing the methoxy leaving group with a phenoxy group (i.e., moving from MDNPTOC to PDNPTOC) does not significantly alter the pseudo-first-order rate constants (kobsd) for phenolysis. This is explicitly attributed to a compensation of electronic and steric effects, meaning the O-methyl O-phenyl thiocarbonate product exhibits reactivity equivalent to the bulkier O-bis(phenyl) thiocarbonate in this mechanistic context [1].
| Evidence Dimension | Pseudo-first-order rate constant (kobsd) in stepwise phenolysis |
|---|---|
| Target Compound Data | O-methyl O-phenyl thiocarbonate (derived from MDNPTOC) – kinetic parity observed |
| Comparator Or Baseline | O-bis(phenyl) thiocarbonate (derived from PDNPTOC) – kinetic parity observed |
| Quantified Difference | No significant difference (compensation of electronic and steric effects confirmed by Brønsted β ≈ 0.27 vs 0.28) |
| Conditions | Aqueous solution, 25.0 °C, ionic strength 0.2 M (KCl); Brønsted-type plots for MDNPTOC (β=0.27) and PDNPTOC (β=0.28) confirm identical stepwise mechanisms. |
Why This Matters
Procurement managers can select O-methyl O-phenyl thiocarbonate as a less sterically hindered, more cost-effective substitute for diphenyl thiocarbonate in synthetic protocols without sacrificing reaction rate, while maintaining a stepwise tetrahedral intermediate pathway.
- [1] Castro, E. A., Arellano, D., Pavez, P., & Santos, J. G. (2003). Kinetic study of the phenolysis of O-methyl and O-phenyl O-2,4-dinitrophenyl thiocarbonates and O-ethyl 2,4-dinitrophenyl dithiocarbonate. The Journal of Organic Chemistry, 68(16), 6192–6196. View Source
